

An In-depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethylene glycol bis(2-chloroethyl) ether

Cat. No.: B1329262

[Get Quote](#)

Chemical Formula: C₈H₁₆Cl₂O₃ CAS Number: 638-56-2

This technical guide provides a comprehensive overview of **Diethylene glycol bis(2-chloroethyl) ether**, a bifunctional chemical intermediate and solvent. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Physicochemical Properties

Diethylene glycol bis(2-chloroethyl) ether is a chlorinated ether with a tetraethylene glycol backbone. It is also known by several synonyms, including Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane, and Tetraethylene glycol dichloride.^{[1][2][3]} Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

Identifier	Value
CAS Number	638-56-2 [1] [4] [5]
Molecular Formula	C ₈ H ₁₆ Cl ₂ O ₃ [1] [6] [7]
Molecular Weight	231.11 g/mol [1] [7]
IUPAC Name	1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane [5] [6]
Synonyms	Bis[2-(2-chloroethoxy)ethyl] ether, 1,11-Dichloro-3,6,9-trioxaundecane, Tetraethylene glycol dichloride [1] [2]

| InChI Key | ZCFRYTWBNQVOW-UHFFFAOYSA-N[\[2\]](#)[\[8\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless to yellow-green clear liquid	[1] [8]
Boiling Point	105 °C @ 0.2 mbar [1] , 139 °C @ 3 mmHg [3] [8]	[1] [3] [8]
Density	1.18 g/mL at 20 °C	[1] [2] [4]
Refractive Index	n _{20/D} 1.46 [1] , n _{20/D} 1.464 [2] [3]	[1] [2] [3]
Solubility	Slightly soluble in water. [4] [8]	[4] [8]

| Storage Temperature | Room Temperature or -5°C for long-term storage |[\[1\]](#)[\[6\]](#) |

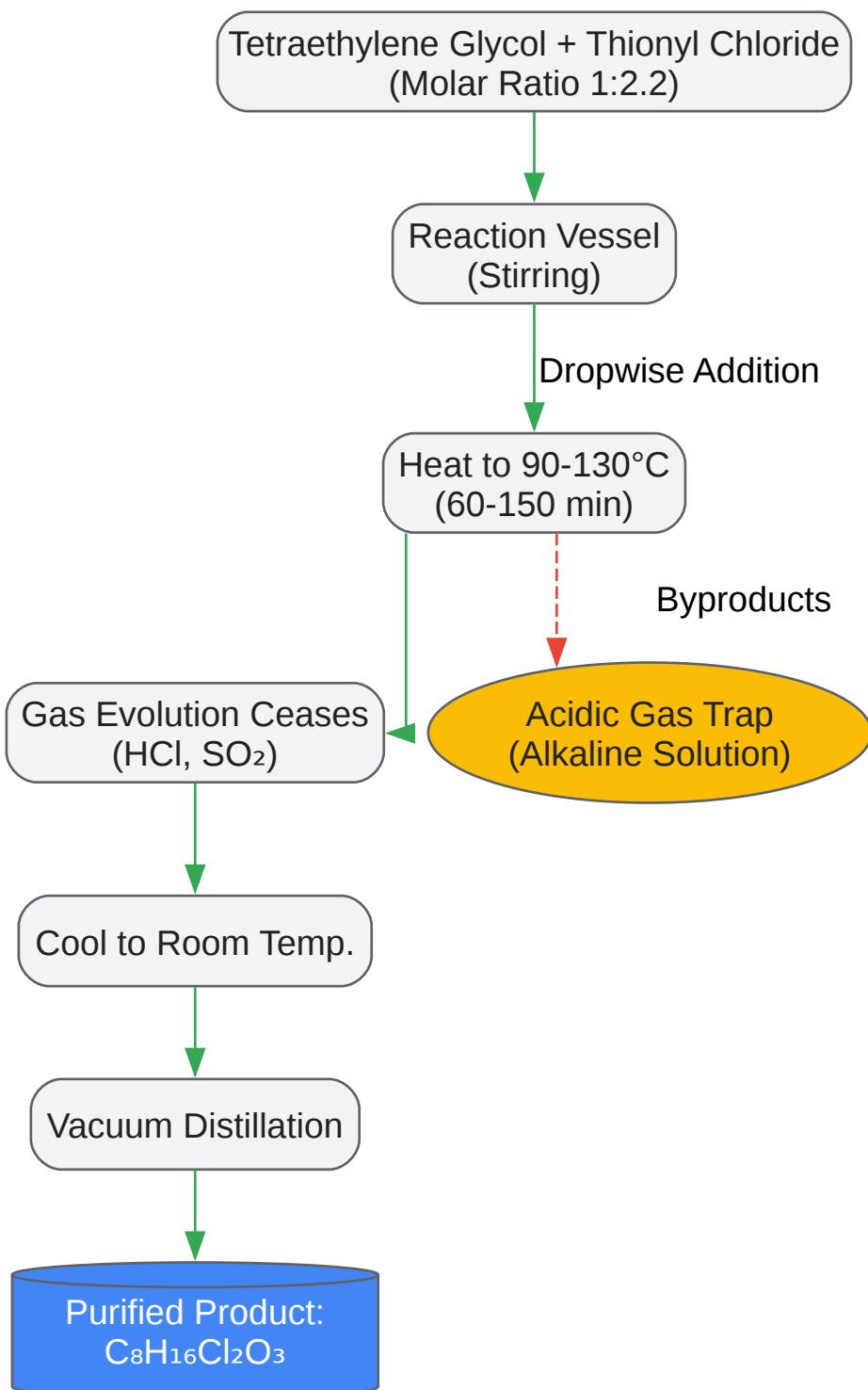
Synthesis and Manufacturing

The synthesis of chlorinated oligo- and polyethylene glycols typically involves the reaction of the corresponding glycol with a chlorinating agent. A common and effective method for the related compound, bis(2-chloroethyl) ether, utilizes thionyl chloride (SOCl₂) with diethylene

glycol.[9][10] This procedure can be adapted for **Diethylene glycol bis(2-chloroethyl) ether** by substituting tetraethylene glycol as the starting material.

This protocol is based on established methods for chlorinating glycols.[9][10]

Materials:

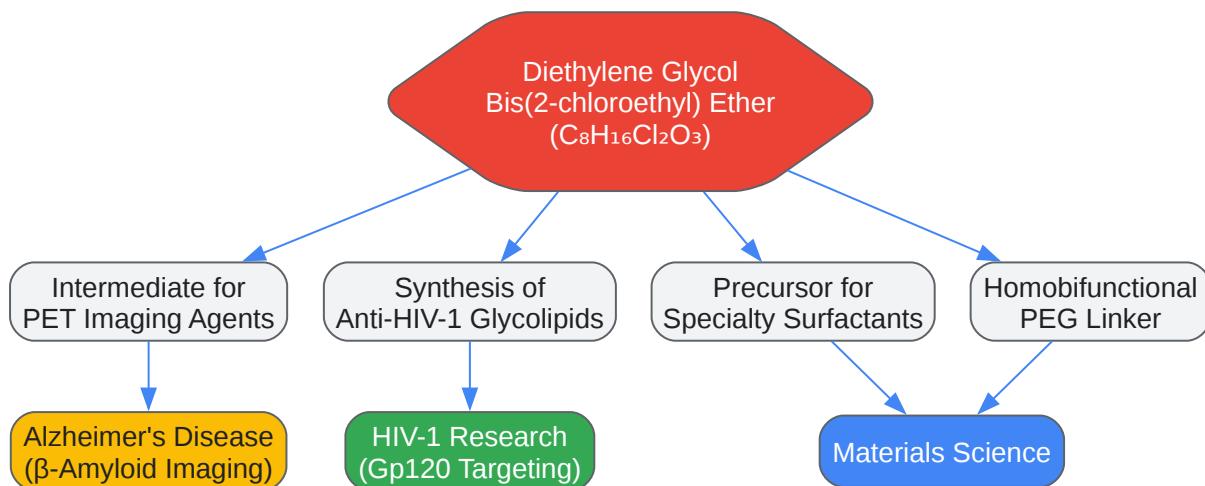

- Tetraethylene glycol
- Thionyl chloride (SOCl_2)
- Inert solvent (e.g., Toluene, optional)
- Alkaline solution (for neutralizing evolved HCl and SO_2 gas)
- Four-neck round-bottom flask
- Stirrer, reflux condenser, thermometer, and dropping funnel
- Heating mantle
- Vacuum distillation setup

Procedure:

- Setup: Assemble a four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel. The gas outlet of the condenser should be connected to a trap containing an alkaline solution to neutralize the acidic gases (HCl , SO_2) produced during the reaction.
- Reaction: Charge the flask with tetraethylene glycol. Begin stirring and slowly add thionyl chloride dropwise from the dropping funnel. A molar ratio of approximately 1:2.2 (glycol:thionyl chloride) is typically used to ensure complete conversion of both hydroxyl groups. The reaction is exothermic; control the addition rate to maintain the desired reaction temperature.
- Heating: After the addition is complete, heat the reaction mixture to a temperature between 90-130°C.[9] Maintain this temperature for 60-150 minutes, or until the evolution of gas

ceases, indicating the reaction is complete.[9]

- Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation. Collect the fraction corresponding to **Diethylene glycol bis(2-chloroethyl) ether** (boiling point ~105 °C at 0.2 mbar).[1]


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Diethylene glycol bis(2-chloroethyl) ether**.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile solvent and a key chemical intermediate in organic synthesis.^{[1][4]} Its applications are relevant to various industrial and research fields.

- Chemical Intermediate: It serves as a crucial building block in the synthesis of more complex molecules. Its two terminal chlorine atoms are reactive sites for nucleophilic substitution, allowing for the extension of chemical structures. Notable applications include:
 - Pharmaceutical Research: It is used in the synthesis of novel glycolipids designed to bind to the HIV-1 cell surface glycoprotein Gp120, indicating its potential utility in developing HIV-1 drugs.^{[6][11]} It is also used in creating PET imaging agents for targeting brain β -amyloid plaques, relevant to Alzheimer's disease research.^{[6][11]}
 - Surfactant Production: It is a precursor in the preparation of specialized surfactants, such as para-(1,1,3,3-tetramethylbutyl)-phenoxy poly(ethoxy)ethanols.^{[4][8][12]}
- Solvent Applications: Its high boiling point and ability to dissolve a wide range of organic compounds make it an effective solvent for oils, fats, waxes, and greases.^{[3][4][8]} It is also used in formulations for coatings, adhesives, and sealants to improve flow and leveling characteristics.^[1]
- Research and Development: In a laboratory setting, it is used as a reagent in analytical methods and for the synthesis of specialty polymers.^{[1][13]} It is particularly valuable in PEGylation, where it acts as a homobifunctional oligoethylene glycol linker.^[14]

[Click to download full resolution via product page](#)

Caption: Key applications in research and drug development.

Analytical Methods

The purity and identity of **Diethylene glycol bis(2-chloroethyl) ether** are typically assessed using gas chromatography (GC).^[1]

Objective: To determine the purity of a sample of **Diethylene glycol bis(2-chloroethyl) ether**.

Instrumentation & Consumables:

- Gas chromatograph with a Flame Ionization Detector (FID).
- Capillary column suitable for polar compounds (e.g., a wax or mid-polarity phenyl column).
- High-purity carrier gas (e.g., Helium, Nitrogen).
- Sample vials, syringes.
- High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate).

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent.
- Instrument Setup:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
 - Detector Temperature: Set higher than the column oven temperature to prevent condensation (e.g., 280°C).
 - Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 240°C) and hold for several minutes to ensure all components elute.
 - Carrier Gas Flow: Set to the optimal flow rate for the column diameter.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Analysis: Record the chromatogram. The purity is calculated based on the relative area of the main peak corresponding to the product.
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Safety and Toxicology

Specific toxicological data for **Diethylene glycol bis(2-chloroethyl) ether** (CAS 638-56-2) is not extensively documented in public literature. However, due to its structure as a chlorinated ether, it should be handled with significant caution.

The related, smaller compound, bis(2-chloroethyl) ether (BCEE, CAS 111-44-4), is classified by the EPA as a Group B2, probable human carcinogen, based on findings of liver tumors in animal studies.^[15] Acute exposure to BCEE is known to cause severe irritation to the respiratory tract and skin.^[15] Given the structural similarities, it is prudent to assume that **Diethylene glycol bis(2-chloroethyl) ether** may pose similar hazards.

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- This compound may be classified as a Dangerous Good for transport.[\[12\]](#) Always consult the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 [sigmaaldrich.com]
- 3. DIETHYLENE GLYCOL BIS(2-CHLOROETHYL) ETHER Four Chongqing Chemdad Co., Ltd [chemdad.com]
- 4. DIETHYLENE GLYCOL BIS(2-CHLOROETHYL) ETHER | 638-56-2 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 638-56-2, Diethylene Glycol Bis(2-chloroethyl) Ether - Biopharma PEG [biochempeg.com]
- 7. calpaclab.com [calpaclab.com]
- 8. DIETHYLENE GLYCOL BIS(2-CHLOROETHYL) ETHER CAS#: 638-56-2 [m.chemicalbook.com]
- 9. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 10. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. scbt.com [scbt.com]
- 13. Diethylene Glycol Bis(2-chloroethyl) Ether [myskinrecipes.com]
- 14. Diethylene Glycol Bis(2-chloroethyl) Ether | 638-56-2 | TCI AMERICA [tcichemicals.com]
- 15. epa.gov [epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethylene Glycol Bis(2-chloroethyl) Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329262#diethylene-glycol-bis-2-chloroethyl-ether-molecular-formula-c8h16cl2o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com